(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine
Description
(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine is a tertiary amine featuring a 2-ethoxyethyl group and a tetrahydropyran (oxan-4-yl)methyl substituent. Its structure combines aliphatic ether and cyclic ether moieties, distinguishing it from aromatic or purely aliphatic amines. Key characteristics inferred from analogs include:
- Molecular Formula: Estimated as C₁₀H₂₁NO₂ (assuming oxan-4-yl contributes five carbons and one oxygen).
- Functional Groups: Ethoxyethyl chain (enhanced lipophilicity) and oxan-4-ylmethyl group (improved solubility via oxygen lone pairs) .
- Potential Applications: Intermediate in pharmaceutical synthesis, ligand design, or agrochemicals due to balanced polarity and structural rigidity .
Properties
IUPAC Name |
2-ethoxy-N-(oxan-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-12-8-5-11-9-10-3-6-13-7-4-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWVINHTXYGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(oxan-4-yl)methyl]amine typically involves the reaction of oxan-4-ylmethylamine with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistent quality. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(oxan-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aliphatic Amines with Ether Substituents
a) (2-Ethoxyethyl)(methyl)amine ()
- Formula: C₅H₁₃NO
- Molecular Weight : 103.16 g/mol
- Physical Properties : Boiling point ~193°C, density 0.8363 g/cm³.
- Key Differences : Lacks the oxan-4-yl group, resulting in lower molecular weight and reduced steric hindrance. Simpler structure may favor volatility but limit solubility in polar solvents .
b) Methyl[2-(oxan-4-yl)ethyl]amine ()
- Formula: C₈H₁₇NO
- Molecular Weight : 143.23 g/mol
- Structural Features : Contains a tetrahydropyran ring linked via ethylamine.
Aromatic Amines with Methoxy/Ethoxy Groups
a) [2-(4-Methoxyphenyl)ethyl]methylamine ()
- Formula: C₁₀H₁₅NO
- Structural Features : Aromatic methoxy group enhances π-π stacking but reduces solubility compared to cyclic ethers.
- Key Differences : Aromaticity introduces planar rigidity, which may hinder membrane permeability compared to the flexible oxan-4-yl group in the target compound .
b) 1-(4-Methanesulfonylphenyl)ethylamine ()
Structural Influence on Properties
| Property | Target Compound | (2-Ethoxyethyl)(methyl)amine | Methyl[2-(oxan-4-yl)ethyl]amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~187.28 | 103.16 | 143.23 |
| Boiling Point | Estimated >200°C | 193°C | Not reported |
| Solubility | Moderate (ether/amine) | Low (aliphatic) | Moderate (cyclic ether) |
| Bioavailability | Balanced lipophilicity | High volatility, low retention | Enhanced membrane permeability |
Biological Activity
(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is classified as an amine, characterized by the presence of an ethoxyethyl group and a substituted oxan-4-yl moiety. Its chemical formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of amines have been shown to inhibit bacterial growth effectively. A study demonstrated that certain amine derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have identified that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation. For example, a related compound was found to inhibit the growth of breast cancer cells by affecting key signaling pathways involved in cell survival .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific receptors or enzymes, leading to altered cellular responses. For instance, binding to certain receptors can modulate downstream signaling pathways, thereby influencing cellular processes such as apoptosis and proliferation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several amine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for future development as an antimicrobial agent.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Ciprofloxacin) | 1 |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
